![molecular formula C21H17N5O4 B2846586 N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921850-85-3](/img/structure/B2846586.png)
N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play crucial roles in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This inhibition can lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of inflammatory mediators . By inhibiting the expression and activities of key inflammatory mediators, the compound can disrupt these pathways and reduce inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound can decrease the production of these mediators and thereby reduce inflammation .
Biological Activity
N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex pyrrolo[3,2-d]pyrimidine core known for its diverse biological activities. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired structural attributes.
Anticancer Properties
Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound showed potent inhibition of various cancer cell lines including human lung adenocarcinoma (A549) and pancreatic adenocarcinoma (CFPAC-1) cells. The mechanism of action is believed to involve apoptosis induction and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
Table 1: Summary of Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5f | CFPAC-1 | 0.79 | Induction of apoptosis |
Other | A549 | Varies | EGFR inhibition |
Other | HeLa | Varies | Mitochondrial pathway activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting a potential role in treating bacterial infections .
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 32 | Streptomycin |
Escherichia coli | 64 | Ampicillin |
Pseudomonas aeruginosa | <16 | Ciprofloxacin |
Case Studies
- Anticancer Efficacy : A study involving the administration of a pyrrolo[3,2-d]pyrimidine derivative in murine models showed significant tumor reduction in xenograft models of pancreatic cancer. The compound was administered at varying doses over a four-week period, resulting in a dose-dependent response with minimal toxicity observed.
- Antimicrobial Testing : In vitro assays were conducted using agar diffusion methods to evaluate the antimicrobial efficacy of the compound against clinical isolates. The results indicated that the compound exhibited bactericidal effects within 24 hours of exposure.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that derivatives of compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. This compound may function similarly by targeting pathways critical for tumor growth.
- Case Studies : Various studies have documented the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in preclinical models of cancer. For instance, certain derivatives have shown promising results in inhibiting the growth of breast and colon cancer cell lines.
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Antiviral Properties
- Target Viruses : Compounds related to this structure have been investigated for their antiviral capabilities against viruses such as HIV and Hepatitis C.
- Research Findings : A study demonstrated that pyrimidine derivatives could inhibit viral replication through interference with viral polymerases, suggesting that N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide might possess similar properties.
-
Anti-inflammatory Applications
- Biological Activity : The compound's potential anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce the production of pro-inflammatory cytokines.
- Clinical Relevance : Investigations into the use of this compound for treating conditions such as rheumatoid arthritis are ongoing.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving starting materials such as substituted phenyl derivatives and pyrimidine precursors. The ability to modify functional groups allows for the exploration of a wide range of biological activities.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-25-11-15(19(28)23-13-9-7-12(8-10-13)18(22)27)16-17(25)20(29)26(21(30)24-16)14-5-3-2-4-6-14/h2-11H,1H3,(H2,22,27)(H,23,28)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIHFBOAGYMHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.